[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Description
[4-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a synthetic organic compound featuring a conjugated enone system with a cyano group, a 2-methylanilino substituent, and a 4-methoxybenzoate ester.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-5-3-4-6-23(17)27-24(28)20(16-26)15-18-7-11-22(12-8-18)31-25(29)19-9-13-21(30-2)14-10-19/h3-15H,1-2H3,(H,27,28)/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQSPIFRSNTGW-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoic acid with an appropriate aniline derivative, followed by the introduction of the cyano group through a nitrile formation reaction. The final step often involves the formation of the enone structure through aldol condensation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Yield and Stability: Compounds with electron-withdrawing groups (e.g., nitro in ) typically exhibit lower yields due to steric and electronic challenges during synthesis. In contrast, simpler esters like benzoate (Compound 2d, ) achieve high yields (>95%), suggesting that the target compound’s 4-methoxybenzoate ester may also favor synthetic accessibility.
Electronic and Optical Properties: The dimethylaminophenyl group in enhances electron donation, leading to strong intramolecular charge transfer (ICT) for optoelectronic applications. The target compound’s 2-methylanilino group may exhibit weaker ICT due to steric hindrance and reduced conjugation . Cyanoacrylic acid derivatives (e.g., in ) are widely used in dye-sensitized solar cells (DSSCs).
Hydrogen Bonding and Crystal Packing: Compounds like form robust hydrogen-bonding networks (N–H⋯N, C–H⋯O), stabilizing their crystal structures. The target compound’s 2-methylanilino group may disrupt such networks, leading to less predictable packing motifs .
Thermodynamic and Spectroscopic Comparisons
Table 2: Spectroscopic and Computational Data for Selected Compounds
Key Observations:
- NMR Trends: The target compound’s ¹H-NMR would likely show downfield shifts for the enone protons (δ >7.5) and upfield shifts for methoxy groups (δ ~3.8), consistent with analogs in .
- Computational Validation: DFT methods incorporating exact exchange (e.g., B3LYP ) are critical for modeling the target’s electronic structure, particularly its frontier molecular orbitals (HOMO-LUMO gaps).
Biological Activity
The compound [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a complex organic molecule with diverse biological activities. Its unique structural features, including a cyano group and methoxybenzoate moiety, make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂O₄ |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 358980-79-7 |
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor binding, triggering downstream biological effects. The compound's potential as an enzyme inhibitor and its role in receptor modulation are critical areas of research.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related methoxybenzoyl derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
Neuroprotective Effects
The compound's structural analogs have been investigated for neuroprotective effects, particularly against neurotoxicity induced by oxidative stress . The ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating neurodegenerative diseases.
Research Findings and Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related compounds can significantly inhibit cancer cell proliferation across various cell lines, including prostate and melanoma models. These studies highlight the importance of structural modifications in enhancing biological activity .
- In Vivo Efficacy : Animal studies have provided evidence for the efficacy of similar compounds in reducing tumor size without notable neurotoxicity, suggesting a favorable safety profile for further development .
- Mechanistic Insights : Further investigation into the mechanisms revealed that these compounds could bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Summary of Biological Activities
Q & A
Q. What role do the methoxy and cyano substituents play in stabilizing the molecule?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
